molecular formula C7H8N2O2 B2789504 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde CAS No. 1341086-36-9

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde

Cat. No.: B2789504
CAS No.: 1341086-36-9
M. Wt: 152.153
InChI Key: SRHIZJRBWFRMCO-UHFFFAOYSA-N
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Description

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyrano ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable aldehyde with an imidazole derivative in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carboxylic acid.

    Reduction: 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-3-7-8-5-1-2-11-4-6(5)9-7/h3H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIZJRBWFRMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341086-36-9
Record name 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde
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